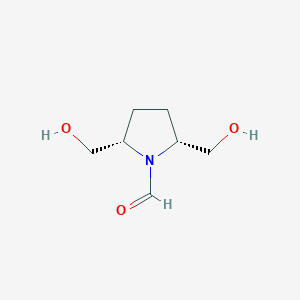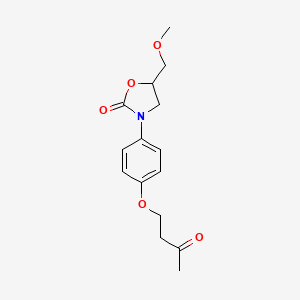![molecular formula C12H15NO2 B12882686 [2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol CAS No. 63285-63-2](/img/structure/B12882686.png)
[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the reaction of 2-(4-ethylphenyl)oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Techniques such as distillation and crystallization may be employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
- (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Comparison: (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to the presence of the ethyl group on the oxazoline ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its dimethyl, phenyl, and benzyl analogs, the ethyl-substituted compound may exhibit different solubility, stability, and biological activity profiles.
Propriétés
Numéro CAS |
63285-63-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-8-15-12(13-10)11-6-4-3-5-9(11)7-14/h3-6,10,14H,2,7-8H2,1H3 |
Clé InChI |
VNGFWAKYAHLXDR-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(=N1)C2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
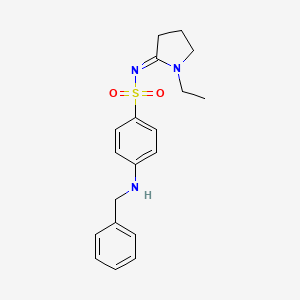
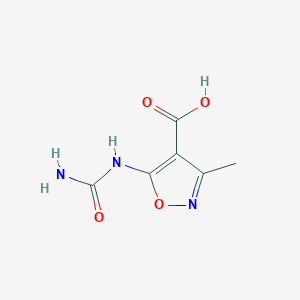
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
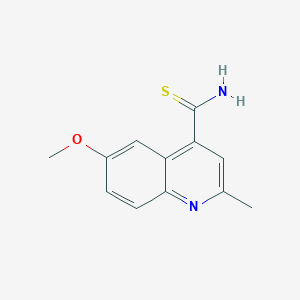
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
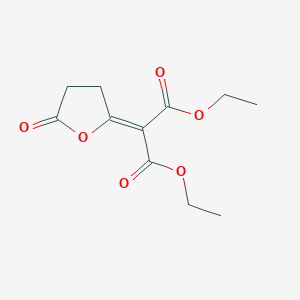
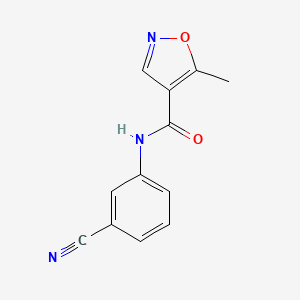
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)

